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Compound of Interest

Compound Name: Hexyl 2-methylbutanoate

Cat. No.: B161022

In the realm of flavor and fragrance chemistry, esters are paramount in defining the
characteristic fruity and sweet aromas of many natural products and formulated goods. This
guide provides a detailed comparison of hexyl 2-methylbutanoate with other significant fruity
esters: ethyl hexanoate, butyl acetate, and isoamyl acetate. The following sections delve into
their physicochemical properties, aroma profiles, and the analytical methodologies used for
their characterization, offering valuable insights for researchers, scientists, and professionals in

drug development and related fields.

Quantitative Comparison of Physicochemical
Properties and Aroma Thresholds

The performance and application of a flavor compound are intrinsically linked to its physical
and chemical characteristics. The table below summarizes key quantitative data for hexyl 2-
methylbutanoate and its counterparts, facilitating a direct comparison of their properties.
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Hexyl 2-
Ethyl Isoamyl
Property Methylbutanoa Butyl Acetate
Hexanoate Acetate
te
Molecular
C11H2202[1] CsH1602 CeH1202 C7H1402[2]
Formula
Molecular Weight
186.29[1][3] 144.21 116.16 130.19[4]
(g/mol)
Boiling Point (°C)  217-219[1] 168 126.1[5] 142[4]
Density (g/mL at 0.8825 (at 20°C)
0.857[1] 0.869 0.876 (at 20°C)
25°C) [5]
~4.26 (5.678
Vapor Pressure ~9.98 (1.33 kPa
0.000815[1] 1.66 mmHg at 25°C)
(mmHg at 25°C) at 20°C)[6] n
Refractive Index 1.400-1.404 (at
1.4185[1] 1.407 1.394
(n20/D) 25°C)[4]
Data not
Odor Threshold ] ]
) available in Not Found Not Found 0.017[7]
in Water (mg/L)
search results
20 ppm (green,
Taste Threshold waxy, unripe Not Found Not Found Not Found
fruity)[8]
Sweet, fruity, )
Green, waxy, Fresh, fruity,

Aroma Profile

fruity, apple,

spicy, tropical

pineapple, waxy,
with a green

banana nuance

sweet, slightly

harsh

Sweet, fruity,

banana, pear

Aroma Profile and Sensory Perception

Hexyl 2-methylbutanoate is characterized by a complex aroma profile described as green,

waxy, fruity, with notes of apple, spice, and tropical fruits. Its taste at a concentration of 20 ppm

is perceived as green, waxy, and reminiscent of unripe fruit, apple, and banana with a fresh,

fleshy nuance[8].
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Ethyl hexanoate possesses a powerful, fruity odor with distinct pineapple and banana notes. It
is also described as having a winy odor.

Butyl acetate offers a fresh, fruity, and sweet aroma that can have a slightly harsh character.

Isoamyl acetate is well-known for its strong and sweet banana and pear-like aroma]|?2].

Stability of Fruity Esters

The stability of flavor esters is a critical factor in product formulation and shelf life. Esters can
undergo hydrolysis, a reaction with water that breaks them down into their constituent alcohol
and carboxylic acid, often leading to a loss of the desirable fruity aroma. This process can be
influenced by factors such as temperature, pH, and the presence of enzymes[9][10][11].

Generally, the hydrolytic stability of esters is influenced by their chemical structure. For
instance, steric hindrance around the carbonyl group can affect the rate of hydrolysis[12]. While
comprehensive comparative studies on the thermal and hydrolytic stability of these specific four
esters under identical conditions were not found in the search results, general principles
suggest that longer chain esters may exhibit different stability profiles compared to their
shorter-chain counterparts.

Experimental Protocols

Accurate characterization and quantification of fruity esters are essential for quality control and
research. The following sections detail standardized methodologies for the analysis of these
volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Gas
Chromatography-Mass Spectrometry (GC-MS) for
Quantitative Analysis

This method is widely used for the extraction and quantification of volatile and semi-volatile
compounds from various matrices.

1. Sample Preparation:

o Accurately weigh a 3.5 g homogenized sample into a 40 mL headspace vial.
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Add 10 mL of an aqueous solution containing a known concentration of an internal standard
(e.g., 2-octanone) and a salt (e.g., 5% NaCl) to enhance analyte volatility.

Seal the vial tightly with a polypropylene cap and a PTFE/silicone septum.
. HS-SPME Procedure:

Incubate the vial at a controlled temperature (e.g., 42°C) for a set time (e.g., 15 minutes) with
constant agitation to allow for equilibration of the volatiles in the headspace.

Expose a conditioned SPME fiber (e.g., CAR/PDMS) to the headspace for a defined
extraction time (e.g., 30 minutes) to adsorb the analytes[7].

. GC-MS Analysis:

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a
high temperature (e.g., 250°C) for a short period (e.g., 8 minutes) in splitless mode.

Gas Chromatography:

o Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5
(30 m x 0.25 mm, 0.25 pm film thickness).

o Oven Temperature Program: A typical program starts at an initial temperature (e.g., 40°C)
held for a few minutes, followed by a ramp to a final temperature (e.g., 250°C) at a
controlled rate (e.g., 7°C/min).

Mass Spectrometry:
o lonization: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
o Mass Range: Scan a mass-to-charge ratio (m/z) range of 29-550.

o Identification: Identify compounds by comparing their mass spectra and retention indices
with those of authentic standards and reference libraries (e.g., NIST).

o Quantification: Quantify the analytes by comparing their peak areas to that of the internal
standard and using a calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b161022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

